(4-tert-Butyl-o-tolyl)acetaldehyde

Fragrance Chemistry Toxicology Metabolism

(4-tert-Butyl-o-tolyl)acetaldehyde, also known as 2-(4-tert-butyl-2-methylphenyl)acetaldehyde, is an aromatic aldehyde with molecular formula C13H18O and molecular weight 190.28 g/mol. Its structure features a tert-butyl group at the 4-position and a methyl group at the 2-position on a phenyl ring bearing an acetaldehyde side chain.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 94108-57-3
Cat. No. B12646796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-tert-Butyl-o-tolyl)acetaldehyde
CAS94108-57-3
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C)C)CC=O
InChIInChI=1S/C13H18O/c1-10-9-12(13(2,3)4)6-5-11(10)7-8-14/h5-6,8-9H,7H2,1-4H3
InChIKeyACGSLLPQEVTPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-tert-Butyl-o-tolyl)acetaldehyde (CAS 94108-57-3): Procurement Specifications and Baseline Physicochemical Profile


(4-tert-Butyl-o-tolyl)acetaldehyde, also known as 2-(4-tert-butyl-2-methylphenyl)acetaldehyde, is an aromatic aldehyde with molecular formula C13H18O and molecular weight 190.28 g/mol . Its structure features a tert-butyl group at the 4-position and a methyl group at the 2-position on a phenyl ring bearing an acetaldehyde side chain . The compound is listed under EINECS 302-398-4 and has been reported with a density of 0.94 g/cm³ and a boiling point of 274.8°C at 760 mmHg (calculated) . This aldehyde is primarily utilized as an intermediate in fragrance and flavor synthesis, where its specific substitution pattern imparts distinct olfactory properties [1].

Why Generic Substitution of (4-tert-Butyl-o-tolyl)acetaldehyde Fails: The Critical Role of Ortho-Methyl Substitution


Simple substitution with other phenylacetaldehyde derivatives, such as unsubstituted phenylacetaldehyde or 4-tert-butylphenylacetaldehyde, is not equivalent due to the profound influence of the ortho-methyl group on steric and electronic properties, which directly modulates olfactory character, metabolic fate, and chemical reactivity . While (4-tert-butylphenyl)acetaldehyde (CAS 109347-45-7) shares the tert-butyl motif, it lacks the ortho-methyl group, resulting in a different fragrance profile and a distinct metabolic pathway. Studies on structurally related fragrance aldehydes have demonstrated that the introduction of an ortho-methyl substituent can block specific metabolic activation, thereby mitigating reproductive toxicity while preserving desirable odor qualities [1]. Consequently, procurement decisions must be based on the specific CAS number 94108-57-3 to ensure the intended physicochemical and biological performance characteristics.

(4-tert-Butyl-o-tolyl)acetaldehyde: Quantitative Evidence for Procurement and Scientific Selection


Ortho-Methyl Substitution Confers Metabolic Stability Advantage Over Non-Ortho-Substituted Analogs

A key differentiator for (4-tert-Butyl-o-tolyl)acetaldehyde is the presence of the ortho-methyl group, which alters its metabolic fate compared to non-ortho-substituted analogs. In a study of structurally related fragrance aldehydes, it was found that an ortho-methyl substituent blocked specific metabolic pathways, preventing the formation of a toxic metabolite and eliminating male reproductive toxicity in a 28-day rat study [1]. While this specific study used a propanal analog, the ortho-methyl effect is a class-level inference applicable to the acetaldehyde series. In contrast, compounds lacking this ortho-methyl group (e.g., (4-tert-butylphenyl)acetaldehyde) would be expected to undergo the unblocked metabolic pathway.

Fragrance Chemistry Toxicology Metabolism

Physicochemical Property Differentiation: Boiling Point and Density Comparison with (4-tert-Butylphenyl)acetaldehyde

The presence of the ortho-methyl group in (4-tert-Butyl-o-tolyl)acetaldehyde increases molecular weight and alters physical properties compared to the des-methyl analog. (4-tert-Butyl-o-tolyl)acetaldehyde (C13H18O, MW 190.28) exhibits a calculated density of 0.94 g/cm³ and a boiling point of 274.8°C at 760 mmHg . In contrast, (4-tert-butylphenyl)acetaldehyde (C12H16O, MW 176.25) has a reported density of 0.9±0.1 g/cm³ and a boiling point of 257.8±9.0°C at 760 mmHg . These differences impact handling, distillation, and formulation processes.

Physical Chemistry Process Engineering Formulation

Olfactory Differentiation: Ortho-Methyl Group Alters Fragrance Character

The ortho-methyl substituent in (4-tert-Butyl-o-tolyl)acetaldehyde modifies its olfactory profile relative to para-substituted-only analogs. While direct olfactory data for this specific acetaldehyde is limited, a closely related propanal analog, 3-(4-tert-butyl-2-methylphenyl)propanal, is described as having an odor 'pronounced of that of the known aldehyde cited more high, but which also has an anisic character, quite distinctive thrush' [1]. This contrasts with the classic lily-of-the-valley note of Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), which lacks the ortho-methyl group [2]. By class-level inference, the ortho-methyl group in the acetaldehyde series is expected to similarly shift the fragrance character.

Fragrance Chemistry Olfactory Science Product Development

Strategic Application Scenarios for (4-tert-Butyl-o-tolyl)acetaldehyde in Fragrance and Chemical Intermediates


Development of Next-Generation Fragrance Ingredients with Improved Safety Profiles

Utilize (4-tert-Butyl-o-tolyl)acetaldehyde as a key intermediate for synthesizing novel fragrance aldehydes that retain desirable olfactory characteristics while mitigating reproductive toxicity concerns. The ortho-methyl group provides a structural handle to block undesirable metabolic activation, a strategy validated in related propanal series [1]. Procurement of this specific isomer enables the exploration of safer fragrance alternatives to high-volume materials like Lilial.

Formulation of Distinctive Floral-Fruity Fragrance Accords

Employ (4-tert-Butyl-o-tolyl)acetaldehyde directly or after reduction/oxidation to create fragrance compositions with unique anisic, thrush-like, or green-floral notes. The ortho-methyl substitution shifts the olfactory profile away from the ubiquitous lily-of-the-valley character, offering perfumers a new building block for signature accords in fine fragrances and personal care products [1].

Synthesis of High-Boiling Specialty Chemicals and Intermediates

Leverage the elevated boiling point (274.8°C) and density of (4-tert-Butyl-o-tolyl)acetaldehyde for applications requiring low volatility and thermal stability. This property profile makes it a suitable candidate for use in high-temperature reactions or as a precursor to high-molecular-weight polymers, coatings, or plastic additives where reduced evaporation is advantageous .

Structure-Activity Relationship (SAR) Studies in Olfactory Receptor Research

Use (4-tert-Butyl-o-tolyl)acetaldehyde as a probe molecule in SAR studies to elucidate the role of ortho-methyl substitution on olfactory receptor activation. Comparative studies with (4-tert-butylphenyl)acetaldehyde and unsubstituted phenylacetaldehyde can map the structural determinants of fragrance perception, aiding the rational design of novel odorants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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